![molecular formula C11H11FN4O4S B13696350 Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate](/img/structure/B13696350.png)
Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate is an organic compound with the molecular formula C11H11FN4O4S. It is a fluorinated sulfonyl ester that contains a tetrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Sulfonylation: The tetrazole derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Fluorination: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Esterification: Finally, the ester group is introduced by reacting the intermediate with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Oxidation: Sulfonic acids or other oxidized products.
Reduction: Sulfides or thiols.
Aplicaciones Científicas De Investigación
Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing pharmaceuticals with potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Material Science: The compound is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Chemical Synthesis: It is employed as a reagent in various organic synthesis reactions to introduce fluorinated and sulfonyl functional groups.
Mecanismo De Acción
The mechanism of action of Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The sulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic residues in the target molecule. The tetrazole ring contributes to the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate can be compared with other similar compounds, such as:
Ethyl 2-Fluoro-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]acetate: Similar structure but with different substitution patterns on the tetrazole ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-Chloro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate: Similar structure but with a chlorine atom instead of a fluorine atom.
These compounds share similar chemical properties and reactivity but differ in their biological activities and applications due to variations in their functional groups.
Propiedades
Fórmula molecular |
C11H11FN4O4S |
|---|---|
Peso molecular |
314.30 g/mol |
Nombre IUPAC |
ethyl 2-fluoro-2-(1-phenyltetrazol-5-yl)sulfonylacetate |
InChI |
InChI=1S/C11H11FN4O4S/c1-2-20-10(17)9(12)21(18,19)11-13-14-15-16(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
Clave InChI |
UEGZZIJQMOZOOA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(F)S(=O)(=O)C1=NN=NN1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


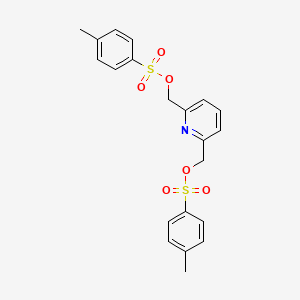
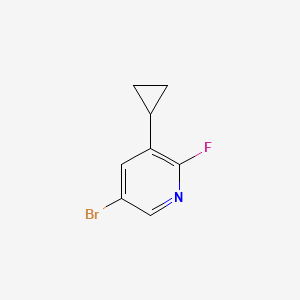
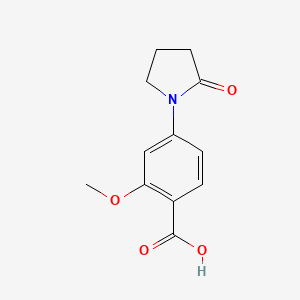
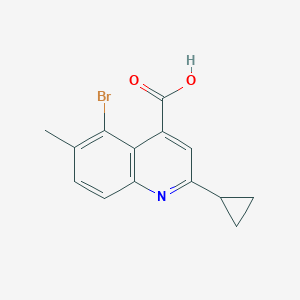
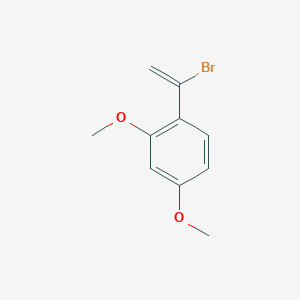

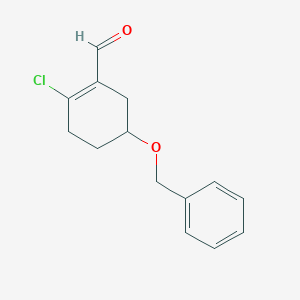
![Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate](/img/structure/B13696313.png)

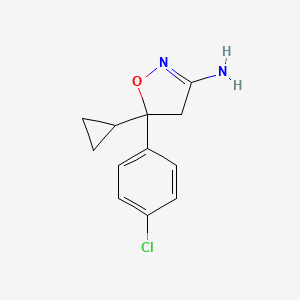
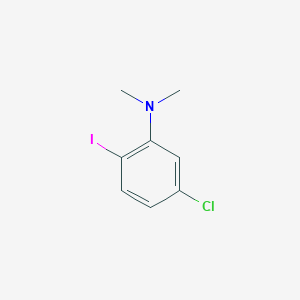
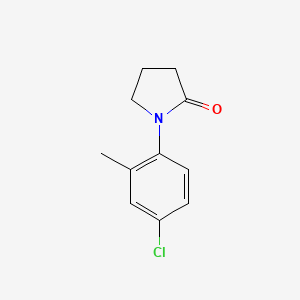
![3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13696349.png)

